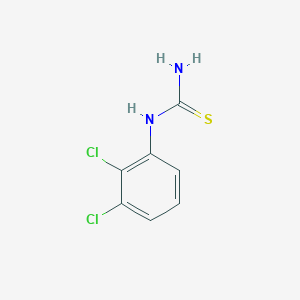![molecular formula C11H16F3N5 B1302783 2-{4-[4-(Trifluormethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine CAS No. 683274-53-5](/img/structure/B1302783.png)
2-{4-[4-(Trifluormethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine” is a chemical compound with the molecular formula C11H16F3N5 . It has been studied for its potential as a selective monoamine oxidase (MAO)-A inhibitor .
Synthesis Analysis
The compound has been synthesized as part of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives . The structures of these compounds were elucidated using spectroscopic methods .Molecular Structure Analysis
The molecular structure of the compound was determined using spectroscopic methods. The InChI code for the compound is 1S/C11H16F3N5/c12-11(13,14)9-1-3-16-10(17-9)19-7-5-18(4-2-15)6-8-19/h1,3H,2,4-8,15H2 .Chemical Reactions Analysis
The compound has been involved in reactions to synthesize a series of derivatives. These derivatives have been screened for their monoamine oxidase A and B inhibitory activity .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 275.27 .Wissenschaftliche Forschungsanwendungen
Antifungal-Eigenschaften
Diese Verbindung hat sich als wirksam gegen verschiedene Pilze erwiesen, darunter Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae und Sclerotinia sclerotiorum bei 50 μg/ml .
Insektizide Eigenschaften
Die Verbindung zeigte moderate insektizide Aktivitäten gegen Mythimna separata und Spdoptera frugiperda bei 500 μg/ml .
Antikrebs-Eigenschaften
Die synthetisierten Verbindungen haben bestimmte Antikrebsaktivitäten gegen PC3, K562, Hela und A549 bei 5 μg/ml gezeigt .
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with the dopaminergic system in the central nervous system .
Mode of Action
It is suggested that the compound may exert its effect by interacting with its targets in a specific manner .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in collagen synthesis .
Pharmacokinetics
It is known that the major route of metabolism for similar compounds involves hydroxylation at the 5′ position of the pyrimidine ring .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Vorteile Und Einschränkungen Für Laborexperimente
2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine is a useful compound for laboratory experiments due to its wide range of applications. It is a versatile compound that can be used in a variety of biochemical and physiological studies. Additionally, it is relatively inexpensive and readily available. However, 2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine can be toxic at high concentrations and should be handled with care.
Zukünftige Richtungen
The potential applications of 2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine are vast and continue to be explored. In the future, it could be used in drug design and development, as well as in the study of enzyme inhibition and metabolic pathways. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential toxicity. Finally, 2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine could be used in the synthesis of other compounds, such as small molecules and peptides, which could be used in drug design and development.
Synthesemethoden
2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine can be prepared by the reaction of 4-(trifluoromethyl)pyrimidine-2-carboxylic acid with piperazine in the presence of an acid catalyst. The reaction of the two compounds yields 2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine. The reaction is typically carried out at temperatures ranging from 80-100°C. An alternative synthesis method involves the reaction of 4-(trifluoromethyl)pyrimidine-2-carboxylic acid with piperazine in the presence of a base catalyst. This reaction yields 2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine.
Biochemische Analyse
Biochemical Properties
2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are involved in its metabolic pathways . These interactions are crucial for the compound’s biotransformation and elimination from the body. Additionally, the compound may interact with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, inhibiting or activating their activity. For instance, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other compounds . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is generally stable under ambient conditions, but its stability can be influenced by factors such as temperature and pH . Over time, the compound may undergo degradation, leading to the formation of metabolites with different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, the compound may exhibit toxic or adverse effects, including alterations in liver and kidney function, as well as changes in behavior and physiology.
Metabolic Pathways
2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine is involved in several metabolic pathways. It undergoes biotransformation primarily through the action of cytochrome P450 enzymes, leading to the formation of hydroxylated and glucuronidated metabolites . These metabolic pathways are essential for the compound’s elimination from the body. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can affect its biological activity and therapeutic potential. The compound’s distribution is also influenced by factors such as tissue perfusion and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization can affect cellular energy production and metabolism.
Eigenschaften
IUPAC Name |
2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N5/c12-11(13,14)9-1-3-16-10(17-9)19-7-5-18(4-2-15)6-8-19/h1,3H,2,4-8,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJTXYBMBGJMGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














